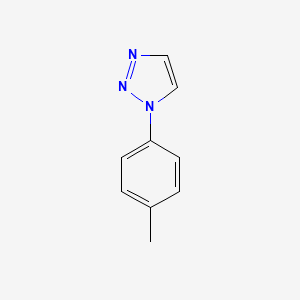

1-p-Tolyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-2-4-9(5-3-8)12-7-6-10-11-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXKRZBPUKVUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 P Tolyl 1h 1,2,3 Triazole and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. bham.ac.ukjocpr.comnih.govrsc.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097), such as p-tolyl azide, and a terminal alkyne in the presence of a copper(I) catalyst. jocpr.comnih.govorganic-chemistry.org The use of copper(I) dramatically accelerates the reaction and controls the regioselectivity, favoring the formation of the 1,4-isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov

Optimized Reaction Conditions and Yield Enhancements

The efficiency of the CuAAC reaction for synthesizing 1-p-tolyl-1H-1,2,3-triazole derivatives can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of copper source, ligands, solvent, and temperature.

Catalyst Systems and Ligands: While simple copper(I) salts like CuI can be used, the catalyst system is often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent like sodium ascorbate. jocpr.com The use of ligands is crucial for stabilizing the copper(I) oxidation state and accelerating the reaction. nih.gov A variety of ligands have been successfully employed, including poly(pyrazolyl)borates and tris(benzyltriazolyl)methyl amine (TBTA). nih.govmdpi.com For instance, the use of poly(pyrazolyl)borate anions with CuCl in a water/ethanol mixture has been shown to yield 1,4-disubstituted triazoles in high yields. mdpi.com Another study highlighted that tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol is an excellent ligand for creating air-stable copper(I) complexes that are highly active in aqueous or neat conditions. beilstein-journals.org

Solvent and Temperature: CuAAC reactions are known for their robustness and can be performed in a wide range of solvents, including organic solvents like THF and aqueous mixtures. nih.govbeilstein-journals.org The reaction often proceeds efficiently at room temperature, contributing to its "click" characteristics. nih.govbeilstein-journals.org One study demonstrated the synthesis of 1,2,3-triazole derivatives in high yields (73–99%) within one hour using water as a sustainable solvent. bohrium.combenthamscience.com

Yield Enhancement: High yields are a hallmark of the CuAAC reaction. jocpr.commdpi.com For example, the reaction between benzyl (B1604629) azide and phenylacetylene (B144264) catalyzed by poly(pyrazolyl)borate-copper(I) in a water/ethanol mixture resulted in a 95% yield of the 1,4-disubstituted triazole. mdpi.com Similarly, the synthesis of 1-benzyl-4-p-tolyl-1H-1,2,3-triazole has been reported with an 89% yield. mdpi.com

Table 1: Optimized Conditions for CuAAC Synthesis of Triazoles

| Catalyst System | Ligand | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| CuCl | Poly(pyrazolyl)borate | H₂O/EtOH (1:1) | Room Temp | 95% | mdpi.com |

| CuSO₄·5H₂O / Na-ascorbate | (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol | PEG-H₂O | Room Temp | High to Excellent | jocpr.com |

| CuI | Tris(triazolyl)methyl)amine (TTTA) | THF | Room Temp | High | nih.gov |

| [Cu(C18₆tren)]Br | Tren-based | Toluene | 60 °C | 86% | beilstein-journals.org |

Regioselectivity in CuAAC Syntheses of 1,4-Disubstituted Triazoles

A significant advantage of the CuAAC reaction is its high regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. jocpr.comorganic-chemistry.orgbeilstein-journals.orgmdpi.com This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgbeilstein-journals.orgnih.gov The regioselectivity of the CuAAC is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, leading specifically to the 1,4-disubstituted product. beilstein-journals.org The exclusive formation of the 1,4-isomer has been confirmed through various analytical techniques, including X-ray analysis. mdpi.com This predictable outcome is crucial for the synthesis of well-defined molecular structures, such as 1-p-tolyl-4-substituted-1H-1,2,3-triazoles.

Mechanistic Insights into CuAAC Reactions Involving p-Tolyl Azides

The mechanism of the CuAAC reaction is understood to proceed through a catalytic cycle involving copper(I) acetylide intermediates. nih.govnih.gov The first step is the reaction of the terminal alkyne with the copper(I) catalyst to form a copper acetylide. nih.gov The organic azide, such as p-tolyl azide, then coordinates to the copper center of the acetylide. nih.gov This coordination activates the alkyne and facilitates the subsequent cyclization.

The cycloaddition itself is believed to occur in a stepwise manner. uio.no The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, forming a six-membered copper-containing ring intermediate. uio.no Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. uio.no

Computational studies using Density Functional Theory (DFT) have provided further insights. Some studies suggest a concerted cycloaddition step, where the C-N bonds are formed in a single transition state. acs.org Other studies, particularly those involving dinuclear copper complexes, propose a stepwise mechanism. uio.no Regardless of the exact nature of the cyclization step, the involvement of the copper acetylide intermediate is key to explaining the high efficiency and regioselectivity of the reaction. nih.govnih.gov

Metal-Free Cycloaddition Strategies

While CuAAC is a powerful tool, the presence of copper can be undesirable in certain biological applications due to its potential toxicity. rsc.org This has driven the development of metal-free strategies for the synthesis of 1,2,3-triazoles. rsc.orgnih.gov

β-Carbonyl Phosphonate-Azide Annulation Approaches

A notable metal-free approach involves the reaction of β-carbonyl phosphonates with azides. researchgate.netnih.gov This methodology allows for the regio- and chemoselective synthesis of 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles under mild conditions with good to excellent yields. researchgate.netnih.gov The reaction is typically promoted by a base, such as cesium carbonate, in a solvent like DMSO. nih.gov This method provides a versatile route to functionalized triazoles, avoiding the use of metal catalysts. researchgate.netnih.gov The reaction of β-carbonyl phosphonates and azides can be directed to produce either 1,4- or 1,5-disubstituted triazoles with high selectivity. researchgate.net

Mechanistic Pathways of Metal-Free Cycloadditions (e.g., Ylide Formation)

The mechanism of the β-carbonyl phosphonate-azide annulation is proposed to involve the formation of a cesium-chelated Z-enolate as a key intermediate. nih.gov This enolate acts as an efficient dipolarophile in the [3+2] cycloaddition with the azide. nih.gov This pathway rationalizes the observed chemo- and regioselectivity of the triazole products and explains how the formation of undesired 4-phosphonate byproducts is avoided. researchgate.netnih.gov

Other metal-free cycloadditions often rely on the activation of one of the reactants. For example, enamines, generated in situ from ketones or aldehydes and a secondary amine catalyst, can act as activated dipolarophiles that react with azides. sci-hub.se The proposed mechanism for these organocatalytic Huisgen cycloadditions involves the secondary amine raising the HOMO of the carbonyl compound through the formation of an enamine intermediate, which then readily undergoes cycloaddition with the aryl azide. researchgate.net The catalyst is then eliminated from the resulting triazoline intermediate to yield the aromatic triazole. sci-hub.seresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While often associated with the synthesis of 1,5-disubstituted triazoles, specific ruthenium catalysts have been developed to selectively yield 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The catalytic activity of a series of ruthenium complexes lacking cyclopentadienyl (B1206354) ligands has been evaluated for the cycloaddition of terminal alkynes and azides to selectively produce these 1,4-disubstituted isomers. acs.orgresearchgate.net For instance, the complex RuH(η²-BH₄)(CO)(PCy₃)₂ has proven to be an effective catalyst for these reactions. acs.orgresearchgate.net In the presence of this catalyst, primary and secondary azides react with a variety of terminal alkynes to yield the desired 1,4-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This regioselectivity is a significant advantage, as it allows for the targeted synthesis of specific triazole derivatives.

In contrast, ruthenium complexes bearing a cyclopentadienyl (Cp) ligand, particularly the pentamethylcyclopentadienyl (Cp*) variant, typically favor the formation of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This highlights the crucial role of the ligand environment around the ruthenium center in dictating the regiochemical outcome of the cycloaddition. The ability to switch between 1,4- and 1,5-regioisomers by selecting the appropriate ruthenium catalyst provides a versatile tool for synthetic chemists.

A study demonstrated the use of a heterogeneous SBA-15-Tz-Ru(II)TPP catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in a one-pot, multicomponent reaction in water. huji.ac.il This approach involved the reaction of an alkyne, sodium azide, and benzyl bromide, where the catalyst promotes the initial cycloaddition to form a 4-substituted-1H-1,2,3-triazole intermediate, which then undergoes in situ N-benzylation to yield the final 1,4-disubstituted product. mdpi.com

Table 1: Comparison of Ruthenium Catalysts in Azide-Alkyne Cycloaddition

| Catalyst | Predominant Regioisomer | Alkyne Substrates | Reference |

|---|---|---|---|

| CpRuCl(PPh₃)₂ | 1,5-disubstituted | Terminal and Internal | nih.govacs.org |

| CpRuCl(COD) | 1,5-disubstituted | Terminal and Internal | organic-chemistry.org |

| RuH(η²-BH₄)(CO)(PCy₃)₂ | 1,4-disubstituted | Terminal | acs.orgresearchgate.net |

The mechanism of the RuAAC reaction is believed to proceed differently depending on the nature of the ruthenium catalyst, which explains the observed differences in regioselectivity.

For catalysts that yield 1,5-disubstituted triazoles , such as those with Cp* ligands, the proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center. nih.govorganic-chemistry.orgacs.org This forms a six-membered ruthenacycle intermediate. nih.govwikipedia.orgorganic-chemistry.org The initial carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgacs.org This is followed by reductive elimination, which is considered the rate-determining step, to release the 1,5-disubstituted triazole product and regenerate the catalyst. nih.govorganic-chemistry.orgacs.org Density Functional Theory (DFT) calculations have provided support for this mechanistic pathway. nih.govacs.org

In contrast, for catalysts that selectively produce 1,4-disubstituted triazoles , a different mechanism involving a ruthenium-acetylide intermediate is proposed. acs.orgresearchgate.net The reaction is thought to proceed via the formation of a Ru-acetylide species, which then undergoes a formal cycloaddition with the azide to form a ruthenium triazolide complex. acs.orgresearchgate.net The final 1,4-disubstituted 1,2,3-triazole product is then generated through metathesis of this triazolide complex with another molecule of the terminal alkyne. acs.org Experimental evidence, such as the reaction of a pre-formed ruthenium acetylide complex with an azide, supports this proposed pathway. acs.org

Regioselective Synthesis of 1,4-Disubstituted Triazoles via RuAAC

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,3-triazoles in a single step from three or more starting materials.

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been utilized as a powerful medium and promoter for the three-component synthesis of 1,2,3-triazoles. acs.orgnih.gov A metal-free, three-component reaction of aldehydes, nitroalkanes, and sodium azide in the presence of HFIP provides a regioselective route to 4-aryl-NH-1,2,3-triazoles. acs.org This method allows for the sequential formation of one C-C and two C-N bonds in a one-pot fashion. acs.orgnih.gov The reaction demonstrates good functional group tolerance and provides a practical route for large-scale synthesis. nih.gov While the reaction can proceed with catalytic amounts of HFIP in solvents like DMF or DMSO, using HFIP as the solvent itself can also be effective, although in some cases heating is required. acs.org This strategy has also been extended to the synthesis of 1,5-disubstituted 1,2,3-triazolyl glycoconjugates using sugar azides. acs.orgnih.gov

One-pot cascade reactions are highly efficient for synthesizing 1,2,3-triazoles by combining multiple reaction steps without isolating intermediates. A one-pot, three-step process has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from halides or acyl chlorides, ethynyltrimethylsilane, and an azide. nih.gov This sequence involves a Sonogashira cross-coupling, followed by desilylation of the resulting TMS-protected alkyne, and finally a copper-catalyzed azide-alkyne cycloaddition. nih.gov Microwave assistance can be used to accelerate these transformations. nih.gov

Another example of a cascade process is the synthesis of 1-aryl-1H-1,2,3-triazoles from alkynes, aliphatic azides, and allenic ketones. rsc.org This reaction proceeds through a copper-catalyzed cycloaddition to form a key triazolyl butanoate intermediate, which then undergoes a [3+3] annulation with the allenic ketone. rsc.org Furthermore, copper-catalyzed cascade reactions involving [3+2] azide-alkyne cycloadditions and subsequent intramolecular C-H bond functionalizations provide direct access to fully substituted, annulated 1,2,3-triazoles with excellent chemo- and regioselectivity. beilstein-journals.org

HFIP-Mediated Three-Component Assemblies

Cyclization of Functionalized Intermediates

The synthesis of the 1,2,3-triazole ring can also be achieved through the cyclization of pre-functionalized linear precursors. This approach offers an alternative to cycloaddition reactions.

One such method involves the reaction of β-thiolated enaminones with tosyl azide. nih.gov This reaction proceeds through the formation of an anionic intermediate from the enaminone, which then undergoes a nucleophilic addition to the azide. Subsequent steps lead to a diazo-functionalized intermediate that undergoes intramolecular cyclization to form the fully substituted 1,2,3-triazole. nih.gov

Another strategy employs the reaction of aldehydes, amines, and α-diazo-β-ketosulfones in a one-pot tandem reaction. nih.gov The initial formation of a Schiff base is followed by a 1,3-dipolar cycloaddition to create a triazoline intermediate. This intermediate then undergoes oxidative aromatization to yield the final 1,4,5-trisubstituted 1,2,3-triazole. nih.gov

Furthermore, a metal-free, multi-component reaction between phosphonium (B103445) salts, aldehydes, and sodium azide can produce 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org An organocatalyzed coupling of the aldehyde and the phosphonium salt generates an olefinic phosphonium salt as a key intermediate, which then undergoes a [3+2] cycloaddition with the azide to form the triazole ring. organic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| 1,2,3-triazole |

| 1,4-disubstituted 1,2,3-triazoles |

| 1,5-disubstituted 1,2,3-triazoles |

| 4-aryl-NH-1,2,3-triazoles |

| 4-substituted-1H-1,2,3-triazole |

| Benzyl bromide |

| CpRuCl(COD) |

| CpRuCl(PPh₃)₂ |

| Ethynyltrimethylsilane |

| RuH(η²-BH₄)(CO)(PCy₃)₂ |

| SBA-15-Tz-Ru(II)TPP |

| Sodium azide |

| Tosyl azide |

| α-diazo-β-ketosulfones |

Nitroalkene-Azide Cyclization Pathways

The reaction between nitroalkenes and azides provides a direct route to the formation of 1,2,3-triazole rings. This pathway involves a [3+2] cycloaddition reaction, which can be performed under various conditions, including catalyst-free and metal-catalyzed systems.

A notable example of this methodology is the catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide. scielo.br This approach has been successfully employed for the synthesis of functionalized 1,2,3-triazoles in good yields under mild conditions. scielo.br For instance, the reaction of α-carbethoxy-β-nitrostyrenes with sodium azide has been shown to produce 1,2,3-triazole derivatives. scielo.br Specifically, the synthesis of ethyl 5-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has been achieved through this method, demonstrating the viability of the nitroalkene-azide pathway for preparing p-tolyl substituted triazoles. scielo.br The reaction proceeds smoothly, and the structures of the resulting triazoles can be confirmed by spectroscopic methods like 1H NMR. scielo.br

In some variations, the reaction can be promoted by additives. For instance, p-toluenesulfonic acid (p-TsOH) has been identified as a crucial additive in the 1,3-dipolar cycloaddition of nitroolefins and sodium azide, leading to the rapid synthesis of 4-aryl-NH-1,2,3-triazoles in high yields. organic-chemistry.org Another approach involves a Cerium(III) triflate-catalyzed [3+2] cycloaddition of organic azides with nitroolefins, which selectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This method is compatible with a wide range of functional groups on the aryl nitroolefins. organic-chemistry.org

Comparative Analysis of Synthetic Protocols

The synthesis of this compound and its derivatives is not limited to the nitroalkene-azide pathway. The classical Huisgen 1,3-dipolar cycloaddition and its more refined, metal-catalyzed versions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are predominant in the literature. acs.orgmdpi.com A comparative analysis of these methods reveals significant differences in terms of efficiency, selectivity, and functional group compatibility.

| Synthetic Method | General Yields | Regioselectivity | Key Features |

| Nitroalkene-Azide Cyclization | Moderate to Good scielo.br | Can be selective | Direct use of nitroalkenes; can be catalyst-free. scielo.br |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High to Excellent acs.orgmdpi.com | Highly selective for 1,4-disubstituted isomers acs.orgmdpi.com | "Click chemistry" approach; mild conditions; broad scope. acs.orgmdpi.com |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Good to High acs.org | Highly selective for 1,5-disubstituted isomers acs.org | Complements CuAAC for accessing different regioisomers. acs.org |

| Conventional Thermal Cycloaddition | Variable | Often yields mixtures of regioisomers acs.org | Requires elevated temperatures; lacks selectivity. acs.org |

Efficiency and Selectivity Considerations Across Methodologies

The efficiency and selectivity of synthetic protocols are paramount in the preparation of specifically substituted triazoles like this compound.

The nitroalkene-azide cyclization offers a direct route, and catalyst-free versions can be advantageous in terms of cost and avoiding metal contamination. However, yields can be variable, and controlling regioselectivity might require careful optimization of reaction conditions or the use of specific catalysts. For example, cerium-catalyzed reactions favor the 1,5-disubstituted product. organic-chemistry.org

In stark contrast, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its exceptional efficiency and near-perfect regioselectivity, almost exclusively yielding the 1,4-disubstituted isomer. acs.orgmdpi.com This "click chemistry" approach is characterized by high yields, mild reaction conditions, and a broad substrate scope. acs.orgmdpi.com For the synthesis of 1-p-tolyl-4-substituted-1H-1,2,3-triazoles, this method is often the most reliable and efficient.

To access the 1,5-disubstituted regioisomer of this compound, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice. acs.org While also efficient, it provides complementary selectivity to the CuAAC reaction. The choice between CuAAC and RuAAC is therefore primarily dictated by the desired substitution pattern on the triazole ring.

Functional Group Compatibility in Various Synthetic Routes

The tolerance of a synthetic method to various functional groups is a critical factor, especially when synthesizing complex molecules or libraries of compounds for screening purposes.

The nitroalkene-azide pathway has demonstrated compatibility with a range of functionalities. For instance, the cerium-catalyzed variant tolerates a wide array of functional groups on the aryl nitroolefins. organic-chemistry.org Similarly, catalyst-free methods have been used to synthesize triazoles with ester functionalities. scielo.br

The CuAAC reaction is celebrated for its remarkable functional group tolerance. It is compatible with a vast array of functional groups, including alcohols, ethers, esters, amides, and even other heterocyclic systems, which can be present on either the azide or the alkyne starting material. acs.org This broad compatibility makes it a highly versatile tool for the synthesis of complex this compound derivatives.

The RuAAC reaction also exhibits good functional group tolerance, allowing for the synthesis of 1,5-disubstituted triazoles bearing various substituents. acs.org

Advanced Structural Elucidation and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For derivatives of 1-p-tolyl-1H-1,2,3-triazole, these studies reveal precise details about bond lengths, bond angles, and the spatial arrangement of substituents, which collectively govern the crystalline packing and macroscopic properties. nih.govnih.gov

Table 1: Selected Dihedral Angles in this compound Derivatives

| Compound | Rings/Groups Measured | Dihedral Angle (°) | Reference |

| 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Cyclopropyl ring and Benzene ring (p-tolyl) | 87.9(1) | nih.gov |

| 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Cyclopropyl ring and Triazole ring | 55.6(1) | nih.gov |

| 4-amino-3-methyl-5-(p-tolyl)-1,2,4-triazole (related structure) | Triazole ring and Benzene ring (p-tolyl) | 26.59(9) | researchgate.net |

| (1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | p-Tolyl substituted DHPM unit and Triazole unit | Almost perpendicular | nih.gov |

The supramolecular assembly of this compound derivatives in the crystalline state is directed by a network of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and C-H···π contacts, are fundamental in defining the crystal packing.

In the crystal structure of 2-((4-(p-tolyl)-1H-1,2,3-triazol-1-yl)methyl)quinoline, intermolecular and solvent-involved hydrogen bonding interactions dictate the formation of 1D lattice structures. nih.gov For other complex derivatives, a variety of interactions are observed. For instance, the crystal packing of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted tetrahydropyrimidines is controlled by strong N-H···O and weaker C-H···O hydrogen bonds. nih.gov Additionally, C-H···N, C-H···π, and N-H···N interactions contribute to the formation of centrosymmetric dimers, which assemble into a larger, stable network. nih.gov Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide quantified the contributions of various contacts, revealing that H···H (55.5%), N···H/H···N (15.4%), C···H/H···C (13.2%), and O···H/H···O (12.9%) are the most significant interactions. nih.gov

Table 2: Examples of Intermolecular Interactions in Crystalline Derivatives

| Compound Derivative Class | Interaction Type | Key Features / Geometry | Reference |

| Tetrahydropyrimidine derivative of a p-tolyl triazole | N-H···O | Forms dimeric motifs, D···A distance of 2.829 Å | nih.gov |

| Tetrahydropyrimidine derivative of a p-tolyl triazole | C-H···π | Involves a tolyl ring, contributes to the formation of centrosymmetric dimers | nih.gov |

| Tetrahydropyrimidine derivative of a p-tolyl triazole | C-H···N | D···A distance of 3.857 Å | nih.gov |

| 5-cyclopropyl-1-(p-tolyl)triazole derivative | O-H···O, C-H···N | Links molecules into infinite ribbons | nih.gov |

| 4-amino-3-methyl-5-(p-tolyl)-1,2,4-triazole (related structure) | C-H···π | Interactions from the tolyl ring to a neighboring triazole or tolyl ring support the 3D network | researchgate.net |

Analysis of Triazole Ring Planarity and Substituent Conformation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are vital for confirming the structure of newly synthesized compounds and for probing their electronic properties. NMR, UV-Vis, and fluorescence spectroscopy provide complementary information to the solid-state data from X-ray diffraction.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of this compound derivatives in solution. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular framework.

For 4-phenyl-1-(p-tolyl)-1H-1,2,3-triazole, the ¹H NMR spectrum shows a characteristic singlet for the triazole proton (C5-H) at δ 8.16-8.19 ppm. biointerfaceresearch.comrsc.org The methyl protons of the p-tolyl group appear as a singlet at approximately δ 2.43-2.46 ppm. biointerfaceresearch.comrsc.org The aromatic protons of the p-tolyl and phenyl rings resonate in the range of δ 7.35-7.94 ppm. biointerfaceresearch.comrsc.org In the ¹³C NMR spectrum, the methyl carbon signal is found at δ 21.1 ppm, while the triazole carbons appear at distinct chemical shifts, with the C5 carbon resonating around δ 120.4 ppm and the C4 carbon further downfield. biointerfaceresearch.com

In more complex derivatives, such as sulfamoylbenzamides, the chemical shifts are influenced by the additional functional groups. For example, in 4-fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, the triazole proton signal appears at δ 8.65 ppm, and the tolyl methyl protons are at δ 2.37 ppm. nih.gov These shifts reflect the different electronic environments within the molecule.

Table 3: Selected ¹H and ¹³C NMR Data for this compound Derivatives (in ppm)

| Compound | Solvent | Key ¹H Signals (δ) | Key ¹³C Signals (δ) | Reference |

| 4-Phenyl-1-(p-tolyl)-1H-1,2,3-triazole | CDCl₃ | 8.16 (s, 1H, CH-triazole), 2.43 (s, 3H, CH₃) | 120.4 (CH-triazole), 21.1 (CH₃) | biointerfaceresearch.comrsc.org |

| 4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | DMSO-d₆ | 8.65 (s, 1H, CH-triazole), 2.37 (s, 3H, CH₃) | 121.58 (CH-triazole), 21.01 (CH₃) | nih.gov |

| 1-Methyl-2-(4-p-tolyl-2H-1,2,3-triazol-2-yl)-1H-indole | CDCl₃ | 8.09 (s, 1H, CH-triazole), 2.40 (s, 3H, CH₃-tolyl) | 149.21 (C-triazole), 132.85 (CH-triazole), 21.44 (CH₃-tolyl) | mdpi.com |

| 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | - | The starting material for further synthesis, specific shifts not isolated in text | - | researchgate.net |

UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of triazole-containing molecules. The 1,2,3-triazole moiety can act as a component in larger conjugated systems, influencing their absorption and emission characteristics.

Studies on N2-indolyl-1,2,3-triazoles, including the 1-methyl-2-(4-p-tolyl-2H-1,2,3-triazol-2-yl)-1H-indole derivative, show that these compounds can be effective blue light emitters. mdpi.comsemanticscholar.org This specific derivative exhibits a UV absorption maximum (λ_abs) at 331 nm and a fluorescence emission maximum (λ_em) at 420 nm in dichloromethane, resulting in a Stokes shift of 89 nm and a quantum yield of 0.84. mdpi.comsemanticscholar.org The high quantum yield indicates efficient fluorescence.

In another study, quinoline-triazoles, including a p-tolyl derivative, were found to be blue-green emissive in solution. nih.gov Furthermore, triazole-based systems have been designed as fluorescent chemosensors. mdpi.com For example, a 1,4-diaryl-1,2,3-triazole with a phenol (B47542) group was non-fluorescent but exhibited a "turn-on" fluorescence upon binding with fluoride (B91410) ions, demonstrating how the photophysical properties can be modulated by external stimuli. mdpi.com The UV-Vis absorption spectra of cationic cyclometalated iridium(III) complexes containing 1-methyl-4-phenyl-1H-1,2,3-triazole ligands have also been recorded, showing complex absorption bands corresponding to various electronic transitions within the metal complex. acs.org

Table 4: Photophysical Data for Selected Triazole-Containing Systems

| Compound/System | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| 1-Methyl-2-(4-p-tolyl-2H-1,2,3-triazol-2-yl)-1H-indole | CH₂Cl₂ | 331 | 420 | 89 | 0.84 | mdpi.comsemanticscholar.org |

| Quinoline-triazole p-tolyl derivative | Solution | - | Blue-green | - | - | nih.gov |

| Phenol-triazole-phenyl (PTP) sensor + Fluoride | Acetonitrile | ~345 | ~430 | ~85 | "Turn-ON" | mdpi.com |

| Iridium(III) complex with 1-methyl-4-phenyl-1H-1,2,3-triazole | Acetonitrile | ~260-450 | - | - | - | acs.org |

Computational and Theoretical Investigations of 1 P Tolyl 1h 1,2,3 Triazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 1-p-tolyl-1H-1,2,3-triazole and related systems.

Electronic Structure and Molecular Geometry Optimization

DFT calculations are instrumental in determining the optimized molecular geometry and electronic structure of this compound derivatives. For instance, the geometry of novel 1,2,3-triazole-containing hybrids has been explored using the B3LYP/6-311++G(d,p) level of theory. researchgate.netnih.gov This level of theory is also used to optimize the ground-state geometries of such compounds. tandfonline.com The optimization process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles. nih.gov The substituent on the phenyl group can modulate the geometry of these triazole derivatives. nih.gov

The choice of the DFT functional and basis set is critical for obtaining accurate results. The B3LYP functional combined with basis sets like 6-31G** or 6-311G(d,p) is commonly used for geometry optimization and has been shown to provide results that are in good agreement with experimental data. tandfonline.comnih.govmaterialsciencejournal.org For example, the optimized molecular structure of 2-(p-tolyl)-2,3-dihydro-1H-perimidine was determined using the DFT/B3LYP/6-311G(d,p) method. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of molecules. materialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. bohrium.com

For various triazole derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies. tandfonline.commaterialsciencejournal.orgbohrium.comresearchgate.netresearchgate.net These energies are then used to calculate global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential, which provide further insights into the molecule's reactivity. materialsciencejournal.org For instance, in a study of (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM), DFT-based quantum chemical calculations were used to identify the most reactive areas for donor-acceptor interactions. researchgate.net

| Parameter | Value |

|---|---|

| E_HOMO | -4.85 eV |

| E_LUMO | -0.60 eV |

| Energy Gap (ΔE) | 4.25 eV |

| Chemical Hardness (η) | 2.12 eV |

| Chemical Softness (S) | 0.47 eV⁻¹ |

| Electrophilicity Index (ω) | 1.75 eV |

Prediction of Reaction Mechanisms and Transition States

DFT calculations are a valuable tool for elucidating reaction mechanisms and identifying transition states. For example, in the 1,3-dipolar cycloaddition reaction to form NH-1,2,3-triazoles, DFT calculations have shown that the reaction proceeds through a single regioisomer with a highly asynchronous bond formation. nih.govacs.org These calculations can also predict the activation energies and reaction energies, providing insight into the factors that control the reaction's course and selectivity. nih.gov

In the context of palladium-catalyzed arylation of N-aryl 1,2,3-triazoles, DFT methods were used to investigate the key steps of the catalytic cycle, providing a rationale for the observed C-5 regioselectivity. sci-hub.se Similarly, the mechanism of thermal cycloaddition of aryl azides with activated alkenes has been studied, identifying the transition states involved in the different regioisomeric channels. researchgate.net

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

DFT is employed to analyze various intramolecular interactions, such as hydrogen bonds and steric effects, which significantly influence the conformation and properties of molecules. In a study of 1,2,3-triazole-containing hybrids, intramolecular hydrogen bonding was identified between a carbon-hydrogen bond and a nitrogen atom of the triazole ring (C-H···N), which caused a twist in the terminal group. nih.gov The presence and nature of such interactions can be confirmed and characterized by analyzing the optimized molecular geometry and electron density distribution.

The study of fluorinated 1,2,3-triazole derivatives revealed the presence of N-H···O hydrogen bonds that connect neighboring molecules. rsc.org Theoretical calculations on 1,2,3-triazole crystals have also been used to investigate the nature and influence of molecular interactions on the properties of the compounds. researchgate.net These studies highlight the importance of both intra- and intermolecular forces in determining the solid-state structure and properties of these materials.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of time-dependent phenomena such as adsorption processes and conformational changes.

Adsorption Mechanisms on Material Surfaces

MD simulations are particularly useful for investigating the adsorption of this compound derivatives on material surfaces, which is crucial for applications like corrosion inhibition. researchgate.net For instance, MD simulations have been used to understand the adsorption mechanism of (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) on a mild steel surface in an acidic solution. researchgate.net These simulations can reveal the orientation of the inhibitor molecules on the surface and the nature of the interactions between the inhibitor and the surface atoms. researchgate.netsemanticscholar.org

The results from MD simulations often show that the inhibitor molecules adsorb in a nearly parallel orientation to the metal surface, maximizing the contact area and forming a protective layer. semanticscholar.org The interaction energy calculated from these simulations can be correlated with the experimentally observed inhibition efficiency. researchgate.netsemanticscholar.org Furthermore, MD simulations can shed light on how the inhibitor protects the surface by restricting the diffusion of corrosive species. researchgate.net

Investigation of Dynamic Molecular Conformations

The 1,4-disubstituted 1H-1,2,3-triazole ring is a key structural motif that influences the conformational properties of larger molecules. frontiersin.org Studies on "peptidotriazolamers," which are hybrid foldamers containing repeating 1,2,3-triazole units, provide insight into the dynamic behavior of this scaffold. frontiersin.org

Molecular dynamics (MD) simulations based on NMR data have been used to characterize the solution-phase conformations of oligomers containing the triazole core. frontiersin.org These investigations reveal that the oligomers can adopt distinct, compact, and folded secondary structures. The specific conformation is influenced by the stereochemistry of the attached side chains and the surrounding solvent environment. frontiersin.org

Key findings from these simulations include:

Homochiral oligomers , where all stereocenters have the same configuration, tend to fold into regular helical structures in solvents like DMSO. frontiersin.org

Heterochiral oligomers , with alternating stereochemistry, can adopt a twisted "S"-shape. frontiersin.org

The stability of these folded structures can change with the solvent; for example, a helical structure observed in DMSO may collapse in water, particularly if the side chains are hydrophobic. frontiersin.org

These studies underscore the role of the 1,2,3-triazole unit as a rigid linker that can induce specific folding patterns in larger molecular assemblies. frontiersin.org

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

QTAIM and RDG analysis are powerful computational methods used to study and visualize chemical bonds and non-covalent interactions (NCI) within a molecular system. researchgate.netacs.org

QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms indicates an interaction. The properties at this point, such as the electron density and its Laplacian (∇²ρ), characterize the nature and strength of the interaction. mdpi.comscirp.org

RDG analysis is particularly effective for identifying weak non-covalent forces. researchgate.netresearchgate.net It involves plotting the reduced density gradient against the electron density, which reveals regions of hydrogen bonding, van der Waals forces, and steric repulsion. researchgate.net

Characterization of Non-Covalent Interactions (NCI)

Non-covalent interactions are crucial in determining the supramolecular assembly and the interaction of molecules with biological targets. scirp.orgresearchgate.net QTAIM and RDG analyses are used to comprehensively map these interactions in triazole systems. researchgate.netresearchgate.net

The nature of an interaction in QTAIM is often determined by the values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point. scirp.org RDG analysis provides a visual representation of NCI, where different types of interactions are color-coded in graphical plots. researchgate.net

| Interaction Type | Typical QTAIM/RDG Indicators |

|---|---|

| Hydrogen Bonds | Low ρ, positive ∇²ρ, sign(λ₂)ρ < 0 for strong bonds. scirp.org Visually appears as distinct spikes in RDG plots. researchgate.net |

| Van der Waals Forces | Very low ρ, near-zero ∇²ρ, sign(λ₂)ρ ≈ 0. scirp.org Appears as broad, low-density regions in RDG plots. researchgate.net |

| Steric Repulsion | Low ρ, positive ∇²ρ, sign(λ₂)ρ > 0. scirp.org Characterized by large, positive values in RDG plots. researchgate.net |

These analyses have confirmed the presence of various weak interactions in triazole derivatives, such as C-H···N, C-H···O, C-H···π, and π···π stacking interactions, which dictate their crystal packing and molecular recognition properties. researchgate.net

Computational Modeling of Molecular Interactions with Macromolecular Systems

Computer-aided drug design (CADD) techniques, especially molecular docking, are widely used to investigate how 1,2,3-triazole derivatives interact with biological macromolecules like proteins and enzymes. nih.gov These methods predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction, providing crucial insights for designing more potent and selective molecules. nih.govnih.gov The 1,2,3-triazole scaffold is considered a valuable component in medicinal chemistry because it can form diverse non-covalent interactions, including hydrogen bonds and van der Waals forces, with various biological targets. biointerfaceresearch.com

Ligand-Protein Binding Mode Analysis via Molecular Docking

Molecular docking studies have been performed on numerous derivatives of this compound to elucidate their binding modes with various protein targets. These studies are essential for understanding their mechanism of action at a molecular level.

For instance, derivatives have been docked into the active sites of enzymes like sterol 14α-demethylase (CYP51), a key fungal enzyme, and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer therapy. researchgate.netnih.gov The results typically provide a docking score, which is an estimate of the binding affinity, and a detailed map of the interactions between the ligand and the amino acid residues of the protein. researchgate.netnih.gov

A study on thymol-based 1,2,3-triazole hybrids identified 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole as a potent compound against breast cancer cells. nih.gov Molecular docking of this compound into the thymidylate synthase protein revealed promising binding interactions and affinities, which were further supported by DFT calculations. nih.gov Similarly, other studies have shown that 1,2,3-triazole derivatives can effectively bind to the active sites of microbial enzymes, highlighting their potential as antimicrobial agents. researchgate.netacs.org

The table below summarizes findings from various molecular docking studies involving derivatives containing the 1-p-tolyl-1,2,3-triazole scaffold or its isomers.

Coordination Chemistry and Ligand Design Principles

1-p-Tolyl-1H-1,2,3-triazole as a Nitrogen-Donor Ligand

The this compound moiety serves as a fundamental component in the design of nitrogen-donor ligands. The triazole ring possesses three nitrogen atoms with lone pairs of electrons, making them available for coordination with metal ions. uq.edu.au The electronic properties of the triazole ring, characterized by a significant dipole moment and the ability to act as a hydrogen bond acceptor, further enhance its utility as a ligand. uq.edu.auresearchgate.net The presence of the p-tolyl group at the N1 position allows for the fine-tuning of steric and electronic properties of the resulting ligands. researchgate.net

Complexation with Transition Metals

Ligands incorporating the this compound unit have demonstrated the ability to form stable complexes with a variety of transition metals. researchgate.net For instance, 2-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)pyridine has been used to synthesize rhenium(I) tricarbonyl complexes. acs.orgrsc.org These complexes are of interest for their potential applications in areas such as CO2 reduction catalysis. acs.org The nitrogen atoms of the pyridine (B92270) and triazole rings act as a bidentate chelating system, binding to the metal center.

Similarly, palladium(II) complexes have been successfully synthesized using 2-pyridyl-1,2,3-triazole ligands functionalized with a p-tolyl group. researchgate.net The resulting complexes exhibit a square planar geometry with the two ligand molecules coordinating to the palladium center in a bis-bidentate fashion. The stability of these complexes highlights the effective coordinating ability of the pyridyl-triazole scaffold. researchgate.net Furthermore, iridium(III) and rhodium(III) complexes containing pyrazolyl-1,2,3-triazolyl ligands with p-tolyl substituents have been synthesized and characterized, demonstrating the versatility of this ligand class in organometallic chemistry. researchgate.net

Chelation Properties and Multidentate Ligand Architectures

The this compound unit is a valuable building block for constructing multidentate ligands capable of forming stable chelate rings with metal ions. uq.edu.auresearchgate.netcsic.es The "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition, provides a highly efficient and modular route to synthesize these complex ligand architectures. researchgate.netcsic.es This synthetic strategy allows for the facile introduction of the this compound moiety into larger molecular frameworks.

The chelation is typically achieved by incorporating the triazole ring into a larger structure that contains additional donor atoms, such as in 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP). acs.org In this case, the two triazole nitrogens and the pyridine nitrogen form a terdentate NNN-donor set that can strongly bind to a metal center. The resulting complexes often exhibit high thermodynamic stability. The design of such multidentate ligands is crucial for applications requiring selective metal ion recognition. researchgate.netcsic.es

Design and Synthesis of Polytriazole Ligands

The development of polytriazole ligands, which contain multiple triazole units, has been a significant area of research. These ligands are of interest due to their ability to form robust complexes with a wide range of metal ions and their potential applications in catalysis, materials science, and separation chemistry. researchgate.netcsic.es

Bis(1,2,3-triazolyl)pyridine and Bis(1,2,3-triazolyl)methane Scaffolds

Two of the most widely studied polytriazole ligand scaffolds are based on bis(1,2,3-triazolyl)pyridine and bis(1,2,3-triazolyl)methane. researchgate.netcsic.es The bis(1,2,3-triazolyl)pyridine framework, as exemplified by 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP), provides a pre-organized platform for metal ion coordination. acs.orgpolimi.it The synthesis of these ligands is often achieved through the "click" reaction between a di-alkyne precursor and an appropriate azide (B81097), such as p-tolyl azide. rsc.org

The bis(1,2,3-triazol-1-yl)methane scaffold offers a more flexible ligand backbone. csic.esnih.gov The synthesis of these ligands also relies heavily on the copper-catalyzed azide-alkyne cycloaddition. csic.es Functionalization of the methylene (B1212753) bridge or the C5 position of the triazole rings can be achieved to modulate the ligand's properties. csic.esnih.gov For example, reaction with organolithium reagents followed by quenching with electrophiles allows for the introduction of various functional groups. csic.es

Applications in Selective Metal Ion Coordination (e.g., Lanthanide/Actinide Separation)

A significant application of polytriazole ligands is in the selective separation of metal ions, particularly the challenging separation of lanthanides and actinides. researchgate.netnih.gov This is a critical step in the management of nuclear waste. Ligands such as BTTP have been investigated for their ability to selectively complex with trivalent actinides over lanthanides. acs.orgpolimi.it

The selectivity arises from the subtle differences in the electronic structure and ionic radii of the f-block elements. The "softer" nitrogen donor atoms of the triazole ligands tend to have a greater affinity for the slightly more covalent actinide ions compared to the more "hard" lanthanide ions. barc.gov.in Studies have shown that BTTP can form 1:3 complexes with both Curium(III) and Europium(III), with a higher stability constant for the Curium(III) complex, indicating a preference for the actinide. acs.org However, the extraction efficiency of these ligands can be influenced by factors such as the solvent system and the acidity of the aqueous phase. polimi.it

Table 1: Stability Constants of Metal Complexes with BTTP

| Metal Ion | Complex Stoichiometry (M:L) | log β |

| Cm(III) | 1:3 | 14.0 |

| Eu(III) | 1:3 | 10.3 |

| Data from a study on the complexation of Cm(III) and Eu(III) with BTTP in acetonitrile. acs.org |

Influence of Triazole Moiety in Fluorescent Indicators for Metal Ions (Coordination Aspects)

The 1,2,3-triazole moiety also plays a crucial role in the design of fluorescent indicators for metal ions. nih.gov In these systems, the triazole can act as both a coordinating ligand and a linker connecting a fluorophore to the metal binding site. nih.gov The coordination of a metal ion to the triazole-containing ligand can modulate the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.

For example, a fluorescent indicator for zinc(II) has been developed that incorporates a 1,2,3-triazole into a tetradentate ligand scaffold attached to an anthracene (B1667546) fluorophore. nih.gov The binding of Zn(II) to the ligand, which includes coordination to the triazole nitrogen, perturbs the electronic structure of the system, resulting in a detectable change in fluorescence. The selectivity of these sensors can be tuned by modifying the structure of the ligand and the nature of the donor atoms. nih.gov

The nitrogen atoms within the 1,2,3-triazole ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net The triazole ring can coordinate to metal ions, and the p-tolyl group can influence the steric and electronic properties of the resulting metal complexes.

A key example of its application in ligand design is the synthesis of 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP). acs.org This chelating N-donor ligand has been investigated for its ability to selectively separate lanthanides(III) and actinides(III). acs.org The solid-state structures of [Ln(BTTP)3(OTf)3] (where Ln = Eu, Sm) have been established, demonstrating the coordinating ability of the triazole nitrogen atoms. acs.org Time-resolved laser fluorescence spectroscopy studies have shown that BTTP forms 1:2 and 1:3 complexes with Cm(III) and 1:1 and 1:3 complexes with Eu(III) in acetonitrile. acs.org The high stability constant for the 1:3 complex with Cm(III) (log β3 = 14.0) highlights the potential of this ligand in nuclear waste reprocessing. acs.org

Novel Triazole-4,5-dithiolates as Ligands for Metal Complexes

A significant development in the use of triazoles in coordination chemistry is the synthesis of 1H-1,2,3-triazole-4,5-dithiolates (tazdt). mdpi.comrsc.org These ligands feature a dithiolene unit attached to the triazole ring, providing multiple coordination sites. The synthesis of these ligands can be achieved through a copper-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC). mdpi.com

These triazole-4,5-dithiolate ligands have been used to form complexes with various transition metals, including Ni(II), Pd(II), Pt(II), and Co(III). mdpi.com The coordination occurs through the dithiolate unit, and the electronic properties of the resulting complexes can be tuned by varying the metal center and the substituent on the triazole nitrogen. mdpi.com The resemblance of the electronic properties of tazdt complexes to those of benzene-1,2-dithiolate (bdt) complexes suggests that the influence of the electron-withdrawing triazole moiety is somewhat restricted. rsc.org

| Ligand | Metal Ion(s) | Resulting Complex Type(s) |

| 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine (BTTP) | Eu(III), Sm(III), Cm(III) | [Ln(BTTP)3(OTf)3], M(III) 1:1, 1:2, and 1:3 complexes |

| 1H-1,2,3-triazole-4,5-dithiolate (tazdt) | Ni(II), Pd(II), Pt(II), Co(III) | [(dppe)M(tazdt)], [(PPh3)2Pt(tazdt)], [(η5-C5H5)Co(tazdt)] |

Reactivity Studies and Transformation Mechanisms of 1 P Tolyl 1h 1,2,3 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring in 1-p-tolyl-1H-1,2,3-triazole, while aromatic, exhibits distinct reactivity patterns towards electrophilic and nucleophilic reagents. The substitution at the C4 and C5 positions of the triazole ring is influenced by the electronic nature of the N1-p-tolyl substituent and the inherent properties of the triazole nucleus.

Direct electrophilic substitution on the triazole ring of 1-aryl-1H-1,2,3-triazoles is challenging due to the electron-withdrawing nature of the heterocycle. However, metal-catalyzed C-H activation provides a powerful tool for the arylation of the C5 position. For instance, the direct Pd-catalyzed C-5 arylation of 1,4-disubstituted 1,2,3-triazoles has been demonstrated as a highly efficient method for the synthesis of multisubstituted 1,2,3-triazoles. nih.gov This transformation proceeds via an electrophilic mechanism. nih.gov While a specific example for this compound is not detailed, the general method is applicable to N-aryl substituted triazoles.

Nucleophilic substitution reactions on the triazole ring are also possible, typically involving the displacement of a leaving group. The hydrogen atoms on the triazole ring of 1-(p-tolyl)-1H-1,2,3-triazole derivatives can be replaced by other substituents through nucleophilic substitution reactions. The convenient preparation of certain 1,2,3-triazoles involves an initial nucleophilic substitution reaction of α-tosyloxy ketones or α-halo ketones with sodium azide (B81097) to generate an in-situ α-azido ketone, which then undergoes cycloaddition. chapman.edu

Oxidation and Reduction Pathways of the Triazole Nucleus

The 1,2,3-triazole nucleus is generally stable towards oxidation and reduction under many conditions. nih.gov However, specific reagents and conditions can effect transformations of the triazole ring itself or its substituents.

Information directly detailing the oxidation and reduction of the this compound nucleus is limited in the provided search results. Much of the literature focuses on the synthesis of triazole-containing compounds rather than the transformation of the pre-formed triazole ring. For instance, the discovery of 1-aryl-1H-naphtho[2,3-d] mdpi.comresearchgate.nettriazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) involves a complex fused triazole system, but does not describe the oxidation of a simple this compound. nih.gov

Ring-Opening Reactions and Subsequent Transformations (e.g., Dienimine Formation)

The 1,2,3-triazole ring can undergo ring-opening reactions under thermal or photochemical conditions, often leading to highly reactive intermediates that can be trapped or undergo subsequent rearrangements and cyclizations.

Metal-free, two-step synthetic approaches have been developed for obtaining indole (B1671886) derivatives from aryl triazole-containing compounds. mdpi.com In the initial step, a Dimroth equilibrium, followed by nitrogen extrusion, Wolff rearrangement, and amine nucleophile addition, results in the formation of N-aryl ethene-1,1-diamines. mdpi.com These intermediates can then be cyclized to the target 1H-indoles. mdpi.com This type of ring-opening is known to occur at high temperatures under flash vacuum pyrolysis conditions (400–800 °C), forming carbene species. mdpi.com While not specific to the p-tolyl derivative, this is a general reaction for 1-aryl-1,2,3-triazoles.

Photolysis of 1-aryl-1,2,3-triazoles can also induce ring-opening and rearrangement. For example, the photolysis of 1-phenyltriazoles with an electron-withdrawing group at the C-5 position leads to a mixture of indoles through a proposed mechanism involving a carbene intermediate that rearranges via a 1H-azirine. rsc.org This indicates that the triazole ring can be opened to form reactive intermediates that then cyclize in a different manner.

The formation of ketenimine intermediates has been observed from the reaction of N-sulfonylthioimidates under basic conditions, which then react with vinyl or aryl azides to form 5-amino-1-vinyl/aryl-1,2,3-triazoles. researchgate.net This demonstrates a pathway to functionalized triazoles via a reactive intermediate, although it is a synthetic route to the triazole ring rather than a ring-opening of a pre-formed this compound.

Cyclization and Annulation Reactions Forming Fused Heterocycles (e.g., Triazole-Fused Pyrazines/Pyridazines)

This compound derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. These reactions often involve the functionalization of the triazole or the p-tolyl ring, followed by an intramolecular cyclization.

A facile and efficient one-pot, three-step approach has been developed for the synthesis of substituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones starting from ethyl 3-cyano-1-(p-tolyl)-4-((triphenylphosphoranylidene)amino)-1H-pyrazole-5-carboxylate. arkat-usa.org This method involves a tandem aza-Wittig reaction with arylisocyanates followed by intermolecular nucleophilic reaction with phenols or alcohols. arkat-usa.org

Furthermore, new series of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines containing the 1,2,3-triazole moiety have been synthesized from sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate. researchgate.net

The synthesis of triazolo-fused pyridazines has also been reported. For instance, spiro[cycloalkane]pyridazinones can be converted to their thioxo derivatives, which upon reaction with hydrazine (B178648) and subsequent diazotization, can lead to triazolo-fused pyridazines. mdpi.com One specific example is the formation of 1-hydrazono-4-(p-tolyl)-2,3-diazaspiro[5.5]undec-3-ene, a precursor for such fused systems. mdpi.com

The following table summarizes representative examples of cyclization and annulation reactions involving derivatives of this compound.

Table 1: Cyclization and Annulation Reactions of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 3-cyano-1-(p-tolyl)-4-((triphenylphosphoranylidene)amino)-1H-pyrazole-5-carboxylate | 1. Arylisocyanates, 2. Phenols/alcohols, K2CO3/R2ONa, THF, rt | 6-Aryl-7-oxo-5-aryoxy/alkoxy-1-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile | Satisfactory to good | arkat-usa.org |

| Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate | Heterocyclic amines and their diazonium salts | Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines | Not specified | researchgate.net |

| Spiro[cycloalkane]pyridazinethiones (derived from p-tolyl precursors) | Hydrazine, then diazotization | Spiro[ mdpi.comarkat-usa.orgtriazolo[4,3-b]pyridazin-8,1'-cyclohexane] derivatives | Not specified | mdpi.com |

Advanced Functionalization and Derivatization Strategies

Integration into Hybrid Molecular Scaffolds

The 1-p-tolyl-1H-1,2,3-triazole moiety is frequently used as a building block or a linker to create hybrid molecules with enhanced biological activities or material properties. mdpi.comsemanticscholar.orgnih.gov The triazole ring's stability, ability to form hydrogen bonds, and its role as a bioisostere for amide bonds make it an attractive component in molecular hybridization strategies. mdpi.commdpi.com

Coumarins are a class of naturally occurring benzopyrone compounds known for their wide range of biological activities. nih.gov Hybrid molecules that conjugate a 1,2,3-triazole with a coumarin (B35378) scaffold have been extensively explored for their potential as anticancer, antibacterial, and enzyme inhibitory agents. mdpi.comnih.govrsc.org The 1,2,3-triazole often acts as a linker, connecting the coumarin core to another pharmacophore. mdpi.com

The synthesis of these hybrids typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." mdpi.commdpi.com For example, a coumarin derivative bearing an azide (B81097) group can be reacted with a terminal alkyne attached to a p-tolyl group, or vice versa, to yield the desired 1,4-disubstituted triazole-coumarin hybrid. mdpi.com The regioselectivity of the CuAAC reaction ensures the specific formation of the 1,4-isomer. mdpi.com The nature and position of substituents on both the coumarin and triazole rings can significantly influence the biological activity of the resulting hybrid molecule. mdpi.comnih.gov

Table 2: Examples of Bioactive Triazole-Coumarin Hybrids

| Hybrid Structure Type | Linker | Target Application | Reference |

| Coumarin-triazole-dithiocarbamate | 1,2,3-Triazole | LSD1 inhibitors | rsc.org |

| 3-Triazolylmethoxycarbonyl-coumarins | 1,2,3-Triazole | Anticancer agents | mdpi.com |

| Coumarin-triazole-glycoside | 1,2,3-Triazole | Anticancer agents | mdpi.com |

Benzothiadiazole derivatives are known for their unique photophysical properties and are often used in the development of fluorescent materials and sensors. mdpi.com Conjugating a this compound with a benzothiadiazole unit can lead to novel materials with interesting electronic and optical characteristics. mdpi.com

The synthesis of these conjugates can be achieved through various organic reactions. One approach involves a multi-step sequence starting with the appropriate benzothiadiazole and triazole precursors. For instance, a benzothiadiazole derivative can be functionalized with a group that can participate in a cycloaddition reaction with an azide or alkyne partner to form the triazole ring, thereby linking the two heterocyclic systems. mdpi.com The resulting triazole-benzothiadiazole conjugates often exhibit extended π-conjugation, which can influence their absorption and emission properties. mdpi.com

The combination of 1,2,3-triazole with other nitrogen-containing heterocycles like pyrazole (B372694) or with a urea (B33335) functionality has led to the development of potent bioactive molecules. mdpi.combeilstein-journals.orgnih.gov

Triazole-Pyrazole Hybrids: Pyrazole derivatives are another important class of heterocycles with diverse pharmacological properties. researchgate.net The synthesis of triazole-pyrazole hybrids often utilizes the CuAAC reaction, where a pyrazole moiety functionalized with an azide or an alkyne is coupled with a complementary triazole precursor. beilstein-journals.orgnih.gov This modular approach allows for the creation of a library of hybrid compounds with varying substituents on both the pyrazole and triazole rings. beilstein-journals.org Some of these hybrids have shown promising antimicrobial and anticancer activities. researchgate.neturan.ua

Triazole-Urea Hybrids: The urea functional group is a key pharmacophore in many approved drugs due to its ability to form strong hydrogen bonds with biological targets. mdpi.com Incorporating a urea moiety into a 1,2,3-triazole scaffold can lead to compounds with enhanced biological activity and selectivity. mdpi.comnih.gov The synthesis of these hybrids typically involves the reaction of an amino-functionalized triazole with an isocyanate or by coupling a triazole carboxylic acid with an amine to form an amide bond, followed by further transformations to introduce the urea group. mdpi.com These hybrid systems have been investigated as potential anticancer agents. mdpi.comnih.gov

Functionalization of Indazole Cores with Triazole Units

The strategic fusion of indazole and 1,2,3-triazole scaffolds into single molecular entities represents a significant area of interest in medicinal and materials chemistry. This approach aims to create hybrid compounds that may exhibit enhanced or novel biological activities and material properties by combining the key structural features of both heterocyclic systems. A primary and highly efficient method for achieving this molecular hybridization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.orgrsc.org

This strategy facilitates the covalent linking of an indazole core with a triazole unit, which can be further substituted with various functional groups, such as a p-tolyl group. The reaction involves the 1,3-dipolar cycloaddition between an azide-functionalized indazole and a terminal alkyne. mdpi.comnih.gov

Synthetic Approach: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The functionalization of an indazole core with a this compound unit is typically achieved through a multi-step process culminating in a CuAAC reaction. The general methodology involves the preparation of two key synthons: an azide-bearing indazole and a suitable terminal alkyne.

Preparation of the Indazole-Azide Precursor : A common route begins with the alkylation of a nitroindazole derivative, such as 5-nitroindazole, using 1,2-dibromoethane. mdpi.comresearchgate.net This reaction yields an N-(2-bromoethyl)nitroindazole, which serves as a stable intermediate. mdpi.com Subsequent treatment of this bromo-derivative with sodium azide in a solvent like dimethylformamide (DMF) efficiently converts the alkyl bromide into the corresponding azide, yielding the crucial indazole-azide synthon (e.g., 1-(2-azidoethyl)-5-nitro-1H-indazole). mdpi.com

The Cycloaddition Reaction : The core reaction involves the coupling of the indazole-azide with a terminal alkyne. To introduce the p-tolyl moiety, p-tolylacetylene (1-ethynyl-4-methylbenzene) is used as the alkyne component. The cycloaddition is catalyzed by a copper(I) source, which is often generated in situ from the reduction of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) by a reducing agent like sodium ascorbate. researchgate.net The reaction proceeds with high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.gov This results in the formation of a hybrid molecule where the indazole unit is linked via an ethyl bridge to the N-1 position of the newly formed 1,2,3-triazole ring, and the p-tolyl group is attached at the C-4 position.

The reaction is typically performed at room temperature in a solvent mixture, such as tert-butanol/water or DMF/water, and leads to the desired indazole-triazole hybrids in good to excellent yields. mdpi.comresearchgate.net

Research Findings

Detailed studies have demonstrated the versatility of this synthetic strategy for creating a library of functionalized indazole-triazole hybrids. By varying the terminal alkyne, a range of substituents can be introduced onto the triazole ring. The table below summarizes findings from the synthesis of N-substituted triazolonitroindazoles via the CuAAC approach, showcasing the efficiency of the methodology.

| Indazole Precursor | Alkyne Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2-Azidoethyl)-5-nitro-1H-indazole | 1-Ethynylbenzene (Phenylacetylene) | 1-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazole | 81 | mdpi.com |

| 1-(2-Azidoethyl)-5-nitro-1H-indazole | 1-Ethynyl-4-methylbenzene (p-Tolylacetylene) | 1-(2-(4-(p-Tolyl)-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazole | 85 | mdpi.com |

| 1-(2-Azidoethyl)-5-nitro-1H-indazole | 1-Ethynyl-4-methoxybenzene | 1-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazole | 83 | mdpi.com |

| 1-(2-Azidoethyl)-5-nitro-1H-indazole | 1-Ethynyl-4-nitrobenzene | 1-(2-(4-(4-Nitrophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-5-nitro-1H-indazole | 78 | mdpi.com |

Structure Molecular Interaction Relationship Smir Studies

Influence of Substituent Effects on Electronic and Steric Properties

Research on substituted 1,2,3-triazoles demonstrates that the electronic properties of substituents have a profound impact on the triazole ring's bond lengths. In N-1 substituted triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, indicating more single- and double-bond character, respectively. nih.gov When an electron-withdrawing group is attached at the C-4 position, it can cause a slight shortening of the N(2)–N(3) bond. nih.gov Conversely, when substituents with differing electronic properties are present, such as an electron-donating group and an electron-withdrawing group, the N–N bond closer to the withdrawing group shortens, while the one nearer the donor group elongates. nih.gov

The influence of substituents on electronic properties like ionization potential (IP) and electron affinity (EA) has been systematically studied in complex triazole derivatives. For instance, in a series of 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles, modifying the substituent on the 1-phenyl ring led to predictable changes in electronic properties. Attaching electron-donating methyl groups resulted in a lower ionization potential, while adding more electron-deficient groups, such as a trifluoromethyl group, increased the IP. acs.orgktu.edu A similar trend was observed for electron affinity, which increased as the substituent became more electron-deficient. acs.orgktu.edu

Steric factors also play a crucial role, particularly in directing synthetic pathways. In the synthesis of 2-substituted 1,2,3-triazoles, substitution is favored at the N-2 position due to both steric and electronic effects. The N-1 and N-3 positions can be sterically hindered by bulky aryl substituents on the triazole ring, making the N-2 position more accessible. mdpi.com Furthermore, the nucleophilicity of the N-3 position can be diminished by an adjacent electron-withdrawing group, further favoring N-2 substitution. mdpi.com In another example involving bis(1,2,3-triazol-1-yl)methane derivatives, the use of sterically demanding aldehydes in reactions can dictate the site of functionalization on the molecule. csic.es

The table below summarizes the electronic properties of several 1H-1,2,3-triazole derivatives, illustrating the impact of varying substituents.

| Compound ID | Substituent at 1-phenyl position | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Source |

| 5a | (3-methyl)-phenyl | 5.98 | 3.09 | acs.org |

| 5b | 4-fluorophenyl | 6.07 | 3.20 | acs.org |

| 5c | quinolinyl | 6.08 | 3.22 | acs.org |

| 5d | (3-trifluoromethyl)-phenyl | 6.22 | 3.35 | acs.org |

Note: These compounds are complex derivatives with a 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole core. The substituent listed is attached to the N-1 position of the triazole ring.

Modulation of Molecular Recognition through Structural Modifications

The ability of 1-p-tolyl-1H-1,2,3-triazole to participate in molecular recognition events is governed by its structural features, which can be fine-tuned through chemical modifications. The triazole ring is not merely a passive linker; its unique properties, including hydrogen bonding capability, dipole moment, and the ability to engage in π-π stacking, make it an active participant in intermolecular interactions. mdpi.comsci-hub.se

Structural modifications can enhance the binding affinity and selectivity of triazole-based compounds for specific biological targets. For example, in the design of enzyme inhibitors, the 1,2,3-triazole ring is envisioned as a scaffold that can interact effectively with the target's binding pocket through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com A study on triclosan-linked-1,2,3-triazole derivatives, including a 1-(p-tolyl) analog, employed molecular docking to investigate binding interactions with the enoyl-acyl carrier protein reductase (ENR) enzyme. arkat-usa.org The results showed promising binding interactions, highlighting how the triazole scaffold facilitates molecular recognition. arkat-usa.org

In another study, bis(1,2,3-triazol-1-yl)methane derivatives featuring a p-tolyl group were synthesized. csic.es X-ray diffraction studies revealed that the two triazole rings orient themselves in a quasi-anti-parallel fashion, a conformation adopted to minimize intramolecular steric repulsion. csic.es This controlled spatial arrangement is a key aspect of pre-organizing a ligand for specific molecular recognition with a metal center or other binding partners. The presence of a stereocenter in these molecules resulted in the non-equivalence of the two triazole rings, further influencing their interaction and recognition properties. csic.es

The following table presents characterization data for selected this compound derivatives designed for specific molecular interactions.

| Compound | Full Compound Name | Melting Point (°C) | Analytical Data Highlights | Source |

| 5e | 4-((5-Chloro-2-(2,4-dichlorophenoxy)phenoxy)methyl)-1-(p-tolyl)-1H-1,2,3-triazole | 197 | ¹H NMR: δ 8.58 (s, 1H, triazole-H), 7.74 – 7.65 (m, 10H), 5.28 (s, 2H), 2.38 (s, 3H). | arkat-usa.org |

| 8d | 2-(((1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one | 138–140 | ¹H NMR (DMSO-d₆): δ 8.68 (s, 1H, triazole CH), 7.70 (d, J = 6.0 Hz, 2H, Ar–H p-CH₃–C₆H₄). | nih.govrsc.org |

| 8h | 2-(((1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one | 143–145 | ¹H NMR (CDCl₃): δ 7.92 (s, 1H, triazole CH), 7.46 (d, J = 6.8 Hz, 2H, p-CH₃ C₆H₄). | nih.govrsc.org |

| 2v | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)urea | N/A | Purified by flash silica (B1680970) gel column chromatography. | mdpi.com |

Rational Design Principles for Modulating Intermolecular Interactions through Structural Modifications

The rational design of molecules based on the this compound scaffold leverages key principles to control and direct intermolecular interactions. These principles primarily involve the strategic manipulation of substituent electronic and steric effects, as well as the modulation of linker flexibility.

Substituent Electronic and Steric Effects: The electronic nature of substituents is a powerful tool for tuning interactions. As established, electron-withdrawing groups can enhance the electron-accepting character of the triazole ring, potentially strengthening interactions with electron-rich partners. acs.org Conversely, electron-donating groups can increase the electron density of the aromatic systems. In a study on the selective synthesis of azoloyl NH-1,2,3-triazoles versus azolyl diazoketones from precursors including a 1-(p-tolyl)-1H-1,2,3-triazole moiety, the electronic properties of the reacting sulfonyl azide (B81097) were critical. acs.org Azides with electron-donating groups favored the formation of the NH-triazole, while those with strong electron-acceptor groups led to the diazoketone, demonstrating a clear principle of electronic control over reactivity and product structure. acs.org

Steric hindrance is another critical design element. Bulky substituents can be used to enforce specific conformations or to create well-defined cavities for molecular recognition. Research on bis(triazol-1-yl)methane ligands showed that the triazole rings adopt an anti-parallel orientation to minimize steric clash, a predictable conformational preference that can be exploited in ligand design for coordination chemistry. csic.es

These design principles—tuning electronics, managing sterics, and adjusting linker flexibility—allow for the rational development of this compound derivatives with tailored properties for applications ranging from materials science to medicinal chemistry. acs.orgcsic.esacs.org

Applications in Advanced Materials Science and Engineering

Role as Corrosion Inhibitors for Metal Surfaces